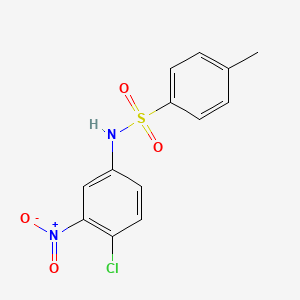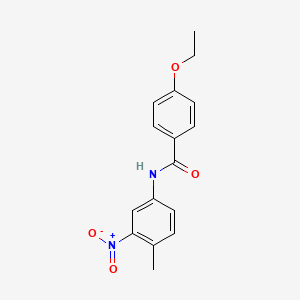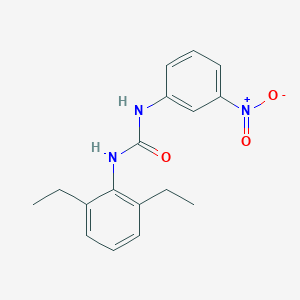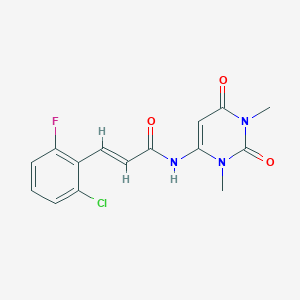
N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)acrylamide, also known as ENPA, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. ENPA belongs to the class of acrylamides and has been found to possess several unique properties that make it a promising candidate for various scientific studies.
作用機序
The mechanism of action of N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression. By inhibiting HDACs, this compound can alter the expression of genes involved in cancer cell growth and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. This compound has also been found to inhibit the migration and invasion of cancer cells, which are crucial steps in cancer metastasis.
In addition to its anticancer properties, this compound has also been found to have anti-inflammatory effects. This compound has been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), which are involved in the pathogenesis of various inflammatory diseases.
実験室実験の利点と制限
N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)acrylamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities with high purity. This compound is also stable under normal laboratory conditions, making it easy to handle and store.
However, there are also some limitations to using this compound in lab experiments. One of the primary limitations is its solubility. This compound is not very soluble in water, which can make it difficult to use in certain experiments. In addition, this compound has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood.
将来の方向性
There are several future directions for research involving N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)acrylamide. One potential direction is to explore its anticancer properties further. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, but more studies are needed to determine its efficacy and safety in humans.
Another potential direction is to explore its anti-inflammatory properties further. This compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases. However, more studies are needed to determine its efficacy and safety in humans.
Finally, more studies are needed to understand the mechanism of action of this compound. While it is believed to involve the inhibition of HDACs, the exact mechanism of action is not fully understood. Further studies are needed to elucidate the mechanism of action of this compound and its potential targets.
合成法
N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)acrylamide can be synthesized through a multistep process involving the reaction of 2-ethyl-6-methylphenylamine with 3-nitrocinnamic acid in the presence of a coupling reagent. The resulting product is then subjected to further purification steps to obtain pure this compound. The synthesis method has been well-established, and several research groups have reported successful synthesis of this compound with high yields.
科学的研究の応用
N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)acrylamide has been found to have potential applications in various scientific studies. One of the primary applications of this compound is in the field of medicinal chemistry, where it has been tested for its anticancer properties. This compound has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for further studies.
In addition to its anticancer properties, this compound has also been tested for its anti-inflammatory properties. This compound has been found to inhibit the production of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.
特性
IUPAC Name |
(E)-N-(2-ethyl-6-methylphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c1-3-15-8-4-6-13(2)18(15)19-17(21)11-10-14-7-5-9-16(12-14)20(22)23/h4-12H,3H2,1-2H3,(H,19,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUDLARGLVZTKI-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=CC(=C1NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-{[(2-methoxyphenyl)acetyl]amino}isophthalic acid](/img/structure/B5712846.png)

![3-(2-furyl)-N-{[(2-hydroxy-4,5-dimethylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5712857.png)



![3-fluoro-N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B5712889.png)
![1-methyl-3-nitro-5-[(1-phenyl-1H-1,2,4-triazol-5-yl)thio]-1H-1,2,4-triazole](/img/structure/B5712890.png)
![2,5-dioxo-1-phenyl-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5712905.png)

![4-[5-(benzylthio)-4-ethyl-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B5712914.png)